molecular formula C22H23N3O6S B5071772 Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B5071772
M. Wt: 457.5 g/mol
InChI Key: RZRSNVXZZRHZGY-UHFFFAOYSA-N
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Description

Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes methoxyphenyl and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the thioxoimidazolidinyl intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include quinones, thiols, and substituted derivatives of the original compound

Scientific Research Applications

Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(4-methoxyphenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its combination of methoxyphenyl and thioxoimidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-[5-[2-(4-methoxyanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-29-16-8-4-14(5-9-16)23-19(26)12-18-21(28)25(15-6-10-17(30-2)11-7-15)22(32)24(18)13-20(27)31-3/h4-11,18H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSNVXZZRHZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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